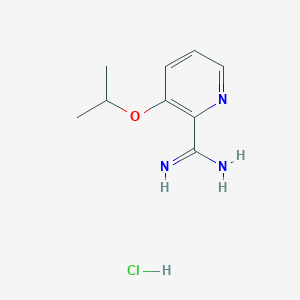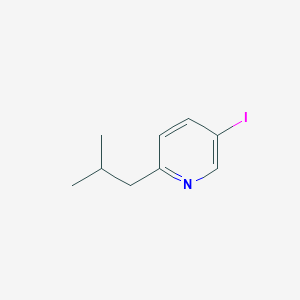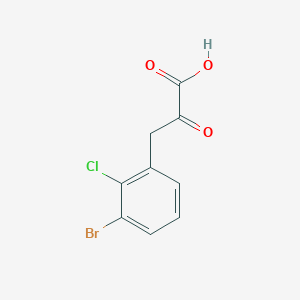
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is a chiral compound with significant potential in various fields of scientific research. The compound’s structure includes a tetrahydropyran ring, an amino group, and a Boc (tert-butoxycarbonyl) protecting group, which makes it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane typically involves multiple steps, starting from readily available starting materials. One common method includes the following steps:
Boc Protection: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.
Catalytic Hydrogenation: The protected intermediate undergoes catalytic hydrogenation to reduce any double bonds.
Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The tetrahydropyran ring can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated tetrahydropyran derivatives.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane involves its interaction with specific molecular targets. The compound’s ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The Boc protecting group ensures the stability of the amino group during these reactions, allowing for controlled reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,6S)-6-Hydroxylasiodiplodin: A compound with similar stereochemistry but different functional groups.
(3R,6S)-3-Amino-6-methylpiperidine: Another chiral amine with a different ring structure.
(3R,6S)-3-Amino-6-(2,3-difluorophenyl)-1-(2,2,2-trifluoroethyl)azepan-2-one: A compound used in the synthesis of CGRP receptor antagonists.
Uniqueness
(3R,6S)-3-Amino-N-Boc-6-ethynyltetrahydro-2H-pyrane is unique due to its combination of a tetrahydropyran ring, an ethynyl group, and a Boc-protected amino group. This combination provides a versatile platform for various chemical transformations and applications in different fields of research.
Eigenschaften
Molekularformel |
C12H19NO3 |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
tert-butyl N-(6-ethynyloxan-3-yl)carbamate |
InChI |
InChI=1S/C12H19NO3/c1-5-10-7-6-9(8-15-10)13-11(14)16-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14) |
InChI-Schlüssel |
MHWXWINFGYHRDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(OC1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)









![(R)-2-Methyl-N-[2-methyl-4-[N-[1-(4-piperidyl)ethyl]sulfamoyl]phenyl]benzamide](/img/structure/B13680779.png)

![Ethyl 4-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13680800.png)

